
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
化学反应分析
Types of Reactions
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
科学研究应用
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antimalarial, and anticancer properties.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
作用机制
The mechanism of action of 6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . The fluorine atoms enhance the compound’s binding affinity and stability, making it more effective in its biological activity.
相似化合物的比较
Similar Compounds
6,8-Difluoro-2-(m-tolyl)quinoline-4-carboxylic acid: Similar structure but with a different position of the methyl group.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.
Uniqueness
6,8-Difluoro-2-(o-tolyl)quinoline-4-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical properties and biological activity. The presence of fluorine atoms often enhances the compound’s stability and efficacy in various applications.
属性
分子式 |
C17H11F2NO2 |
|---|---|
分子量 |
299.27 g/mol |
IUPAC 名称 |
6,8-difluoro-2-(2-methylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11F2NO2/c1-9-4-2-3-5-11(9)15-8-13(17(21)22)12-6-10(18)7-14(19)16(12)20-15/h2-8H,1H3,(H,21,22) |
InChI 键 |
VRKMNHQKOBDRTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3F)F)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


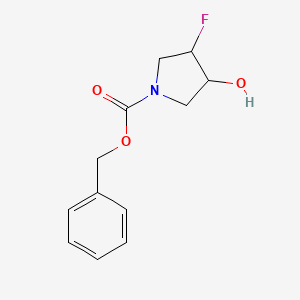
![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)
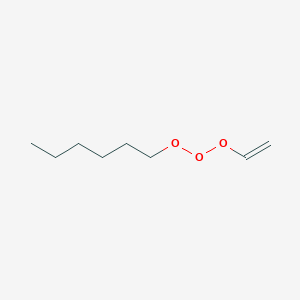
![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)
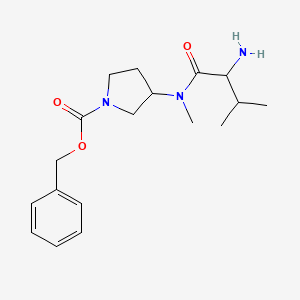
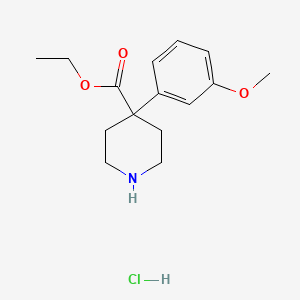
![tert-butyl N-[2-[(1S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl]cyclopentyl]carbamate](/img/structure/B14796761.png)
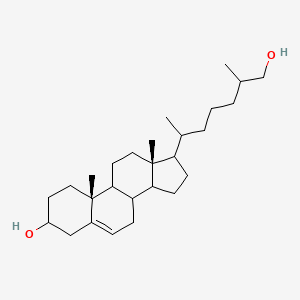
![Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14796773.png)
![2-amino-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B14796779.png)
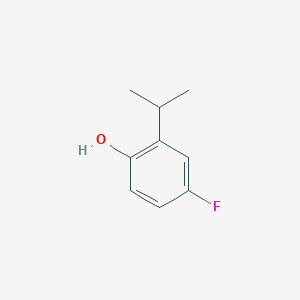
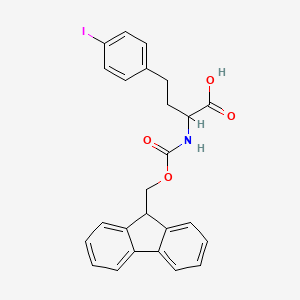
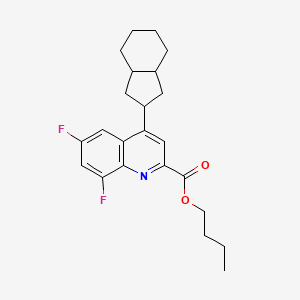
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)
